molecular formula C8H8F2N2O2 B8792525 2,5-Difluoro-N-methoxy-N-methylnicotinamide

2,5-Difluoro-N-methoxy-N-methylnicotinamide

Cat. No. B8792525
M. Wt: 202.16 g/mol
InChI Key: BAQVNWTUOKQWBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-Difluoro-N-methoxy-N-methylnicotinamide is a useful research compound. Its molecular formula is C8H8F2N2O2 and its molecular weight is 202.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,5-Difluoro-N-methoxy-N-methylnicotinamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-Difluoro-N-methoxy-N-methylnicotinamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2,5-Difluoro-N-methoxy-N-methylnicotinamide

Molecular Formula

C8H8F2N2O2

Molecular Weight

202.16 g/mol

IUPAC Name

2,5-difluoro-N-methoxy-N-methylpyridine-3-carboxamide

InChI

InChI=1S/C8H8F2N2O2/c1-12(14-2)8(13)6-3-5(9)4-11-7(6)10/h3-4H,1-2H3

InChI Key

BAQVNWTUOKQWBV-UHFFFAOYSA-N

Canonical SMILES

CN(C(=O)C1=C(N=CC(=C1)F)F)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2,5-difluoropyridine-3-carboxylic acid (3.00 g), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (4.34 g), 1-hydroxybenzotriazole (127 mg), and N,O-dimethylhydroxylamine hydrochloride (1.93 g) in N,N-dimethylformamide (30 ml), diisopropylethylamine (7.42 ml) was added, and the mixture was stirred overnight at room temperature. Ethyl acetate and water were added to the reaction solution to separate the aqueous and organic layers. The aqueous layer was subjected to extraction with ethyl acetate. The organic layers were combined, washed with saturated saline, dried over anhydrous sodium sulfate and then concentrated under reduced pressure. The obtained residue was purified by silica gel column chromatography (hexane-ethyl acetate) to obtain the title compound (2.42 g).
Quantity
3 g
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reactant
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4.34 g
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1.93 g
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30 mL
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solvent
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7.42 mL
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solvent
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127 mg
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catalyst
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0 (± 1) mol
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